molecular formula C7H15NO B3377073 Azepan-4-ylmethanol CAS No. 1259077-49-0

Azepan-4-ylmethanol

Cat. No.: B3377073
CAS No.: 1259077-49-0
M. Wt: 129.2 g/mol
InChI Key: ICMFRWRTMCSQFV-UHFFFAOYSA-N
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Description

It is characterized by its unique physical and chemical properties, making it a valuable compound for scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-4-ylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of azepan-4-one using sodium borohydride in methanol. This reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the catalytic hydrogenation of azepan-4-one in the presence of a suitable catalyst, such as palladium on carbon. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Azepan-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to azepan-4-one using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to azepan-4-ylmethane using strong reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products Formed

    Oxidation: Azepan-4-one.

    Reduction: Azepan-4-ylmethane.

    Substitution: Various substituted azepan derivatives depending on the substituent used

Scientific Research Applications

Azepan-4-ylmethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of azepan-4-ylmethanol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Azepan-4-one: A ketone derivative of azepan-4-ylmethanol.

    Azepan-4-ylmethane: A reduced form of this compound.

    4-Azepanyl acetate: An ester derivative of this compound

Uniqueness

This compound is unique due to its hydroxyl functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

azepan-4-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-7-2-1-4-8-5-3-7/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMFRWRTMCSQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of the obtained 7-oxoazepane-4-carboxylate (2.02 g) in THF (29 mL) was added dropwise to a suspension of lithium aluminum hydride (2.07 g) in THF (80 mL) under ice-cooling. The reaction mixture was stirred at room temperature for 3 hr and at 60° C. overnight. The reaction mixture was ice-cooled, diluted with THF (200 mL), and water (2.02 mL) was slowly added dropwise. Furthermore, 15% aqueous sodium hydroxide solution (2.02 mL) was added dropwise, then water (4.04 mL) was added, and the mixture was stirred at room temperature for 3 hr. The solid was separated by filtration, and the filtrate was concentrated under reduced pressure to give the title compound (1.41 g).
Name
7-oxoazepane-4-carboxylate
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.02 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.04 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl 7-oxoazepane-4-carboxylate was reacted in the presence of lithium aluminum hydride to produce azepan-4-ylmethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-4-ylmethanol
Reactant of Route 2
Azepan-4-ylmethanol
Reactant of Route 3
Azepan-4-ylmethanol
Reactant of Route 4
Azepan-4-ylmethanol
Reactant of Route 5
Azepan-4-ylmethanol
Reactant of Route 6
Azepan-4-ylmethanol

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